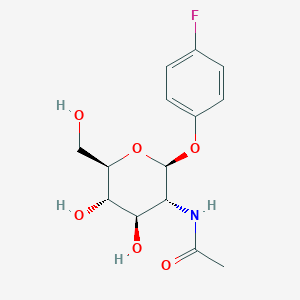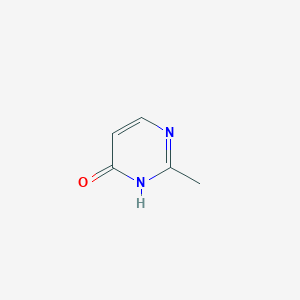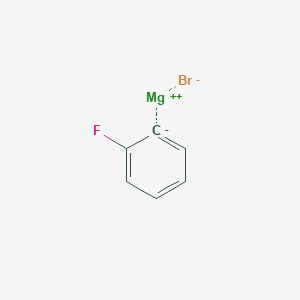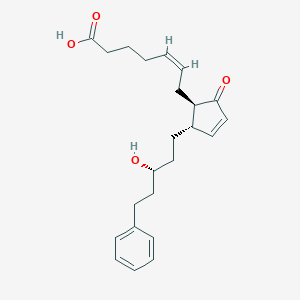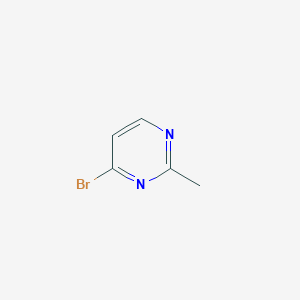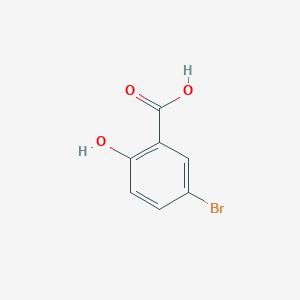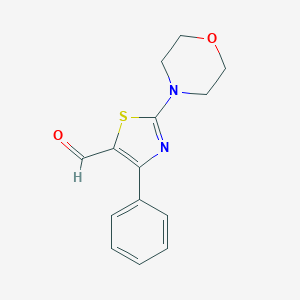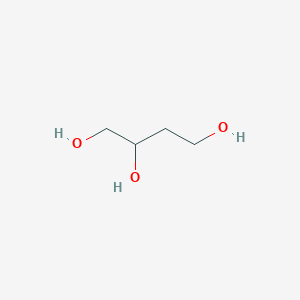
1,2,4-丁三醇
概述
描述
1,2,4-Butanetriol (also known as 1,2,4-trihydroxybutane) is a trihydric alcohol with the molecular formula C4H10O3. It can be found in a variety of natural and synthetic sources, and has been widely studied for its potential applications in the fields of chemistry, biochemistry, and medicine. 1,2,4-Butanetriol is a versatile molecule that can be used as a starting material in the synthesis of a variety of compounds, and has been found to exhibit a variety of biochemical and physiological effects.
科学研究应用
生物合成和生产
从葡萄糖的生物合成途径:从苹果酸出发,利用葡萄糖作为底物,开发了一条新的1,2,4-丁三醇(BT)的生物合成途径。这条途径涉及六个连续的酶反应,并成功在大肠杆菌中实施,展示了从葡萄糖生产BT (Li, Cai, Li, & Zhang, 2014)。
直接从D-木糖生物转化:改良的大肠杆菌被用于直接从D-木糖生产BT。这种方法涉及构建一个将D-木糖转化为BT的途径,并在10 g/L D-木糖中获得了0.88 g/L的显著产量 (Valdehuesa et al., 2014)。
使用酿酒酵母生产:通过过表达特定酶,工程化的酿酒酵母被改造以产生BT,从10 g/L木糖中获得了1.7 g/L的BT产量。这项研究还成功地从稻草水解产物中生产了BT (Bamba et al., 2019)。
大肠杆菌工程用于BT生产:开发了一株经过改造的大肠杆菌菌株,用于从木糖中生产BT,木糖是木质纤维素生物质的主要组分。这种方法利用了来自不同来源的酶的组合,有效地将木糖转化为BT (Cao et al., 2015)。
化学和物理分析
高效液相色谱分析:一项研究聚焦于使用高效液相色谱(HPLC)对1,2,4-丁三醇进行色谱分离条件的分析,展示了其适用于分析像BT这样极性强的物质 (Lin, 2001)。
BT的微生物合成:研究探索了BT的微生物合成途径,重点是创建自然不存在的生物合成途径。这种方法提供了一种替代传统化学合成的途径,利用了假单胞菌和大肠杆菌等生物 (Niu, Molefe, & Frost, 2003)。
优化和工程
酿酒酵母中的优化:通过遗传工程改进了酿酒酵母中的BT产量,重点是平衡NADH/NADPH比率。这种优化在特定的供给条件下导致了6.6 g/L的BT滴定值 (Yukawa et al., 2020)。
从D-木糖合成D-1,2,4-丁三醇:大肠杆菌经过代谢工程改造,直接使用D-木糖作为前体合成D-1,2,4-丁三醇,在优化条件下取得了显著的滴定值 (Pengfei et al., 2015)。
作用机制
Target of Action
1,2,4-Butanetriol (BT) is an important non-natural chemical with a variety of industrial applications . It is used in the synthesis of 1,2,4-butanetriol trinitrate (BTTN), an important military propellant . It can also be used as the raw material to synthesize polymeric materials and medical precursors for drug delivery . The primary targets of BT are therefore the biochemical pathways that lead to these end products.
Mode of Action
The mode of action of BT involves its interaction with various enzymes in the biochemical pathways that lead to its end products. For instance, in the biosynthesis of BT from d-xylose, BT is produced from d-xylose or l-arabinose catalyzed sequentially by Pseudomonas fragi and Escherichia coli . This process was further simplified using metabolic engineered E. coli strains .
Biochemical Pathways
The biosynthesis of BT involves a four-step synthetic pathway and the disruption of competing pathways for xylose in Escherichia coli BW25113 . The entire BT synthetic pathway is introduced while blocking the competing pathways . The biosynthetic pathway establishment for BT from xylose, metabolic engineering strategies employed for improving BT production from xylose, and other substrates for BT production have been studied .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BT is currently limited. It is known that bt is a clear or slightly yellow, odorless, hygroscopic, flammable, viscous liquid . It is an alcohol with three hydrophilic alcoholic hydroxyl groups, which suggests that it may be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of BT’s action are primarily related to its role as a precursor in the synthesis of various end products. For instance, it is used in the synthesis of 1,2,4-butanetriol trinitrate (BTTN), an important military propellant . It can also be used as the raw material to synthesize polymeric materials and medical precursors for drug delivery .
Action Environment
The action, efficacy, and stability of BT can be influenced by various environmental factors. For instance, the production conditions for BT were optimized by exploring the effects of temperature, pH, and cell density on BT titer . Furthermore, the biotechnological synthesis of BT has been considered a viable alternative to traditional chemical synthesis methods due to its advantages of mild reaction conditions and green sustainability .
安全和危害
未来方向
生化分析
Biochemical Properties
1,2,4-Butanetriol can be used for the synthesis of 1,2,4-butanetriol trinitrate, 3-hydroxytetrahydrofuran, polyurethane, and other chemicals . It interacts with various enzymes, proteins, and other biomolecules in its biochemical reactions. For instance, in the biosynthetic pathway of 1,2,4-Butanetriol from xylose, it interacts with enzymes like xylose dehydrogenase (Xdh), 2-keto isovalerate decarboxylase (KivD), and others .
Cellular Effects
The presence of various furan aldehydes in cellulose hydrolysate affects the fermentation of 1,2,4-Butanetriol in a similar way . In a study, furfural was used as a representative for the modification of 1,2,4-Butanetriol-producing E. coli for tolerance .
Molecular Mechanism
The molecular mechanism of 1,2,4-Butanetriol involves a series of reactions. For instance, in the decomposition of 1,2,4-Butanetriol trinitrate, Density Functional Theory (DFT) and Canonical Variational Transition-State Theory combined with a small-curvature tunneling correction (CVT/SCT) were used to explore the decomposition mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Butanetriol change over time. For instance, in a study, 1,2,4-Butanetriol production was increased by 4.3-fold from the prototype strain, achieved a final titer of 1.58 g/L with a yield of 7.9% after 72-h biotransformation .
Metabolic Pathways
1,2,4-Butanetriol is involved in several metabolic pathways. For instance, in the biosynthetic pathway of 1,2,4-Butanetriol from xylose, it interacts with enzymes like xylose dehydrogenase (Xdh), 2-keto isovalerate decarboxylase (KivD), and others .
属性
IUPAC Name |
butane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKVVRQIIOZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044416 | |
| Record name | 1,2,4-Butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid, miscible in water; [MSDSonline] | |
| Record name | 1,2,4-Butanetriol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7888 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3068-00-6 | |
| Record name | 1,2,4-Butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Butanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxyerythritol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Butanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,2,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-BUTANETRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK798C370H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)
